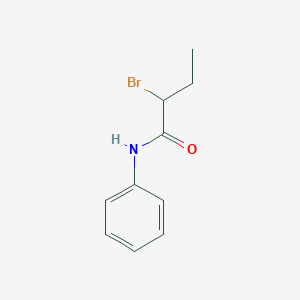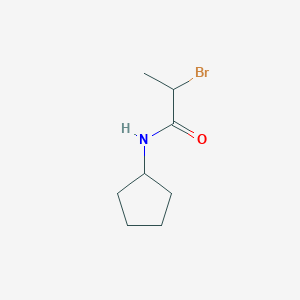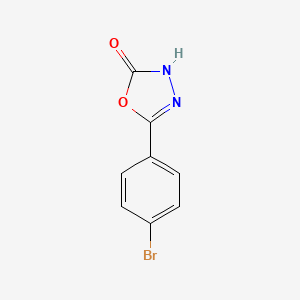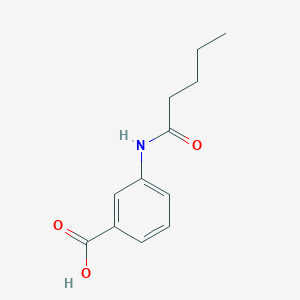
1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibition
Pyrazoline derivatives, including structures related to 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine, have been identified as promising scaffolds for the inhibition of Monoamine oxidase (MAO). These compounds exhibit significant activity towards MAO-A and MAO-B, enzymes implicated in various neuropsychiatric and neurodegenerative disorders. The selectivity of pyrazoline nucleus towards MAO isoenzymes is influenced by the bulkiness of the ring in specific positions of the scaffold, highlighting the importance of structural nuances in achieving therapeutic target specificity (Mathew et al., 2013).
Cytochrome P450 Inhibition
Compounds related to this compound have also been explored for their potential to inhibit Cytochrome P450 (CYP) isoforms, crucial for drug metabolism and the potential for drug-drug interactions. The specificity of chemical inhibitors towards various CYP isoforms is critical for understanding and predicting metabolic pathways and interactions in pharmacotherapy (Khojasteh et al., 2011).
Synthesis of Heterocycles
The reactivity and structural versatility of pyrazoline derivatives provide a foundation for synthesizing a wide array of heterocyclic compounds, including those with potential therapeutic applications. These compounds serve as valuable building blocks in the synthesis of diverse heterocyclic structures, demonstrating the scaffold's utility in drug discovery and organic chemistry (Gomaa & Ali, 2020).
Neurodegenerative Disease Management
Pyrazolines, including structures akin to this compound, have shown promise in managing neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds exhibit neuroprotective properties, including inhibitory actions against acetylcholine esterase (AChE) and monoamine oxidase (MAO), crucial targets in the pathophysiology of these disorders. Their stability and biological activity make them potential candidates for drug development in neurodegenerative disease management (Ahsan et al., 2022).
Anticancer Activity
The structural framework of pyrazoline derivatives has been explored for its anticancer potential. Various synthetic strategies have led to pyrazoline derivatives that exhibit significant biological effects against cancer cells, underscoring the scaffold’s relevance in developing new anticancer agents. Research in this area continues to evolve, with ongoing efforts to discover and optimize compounds for cancer therapy (Ray et al., 2022).
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8(13)9-6-14-15(7-9)11-4-2-10(12)3-5-11/h2-8H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCLBVAKXCZNJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216090 |
Source


|
| Record name | 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049988-73-9 |
Source


|
| Record name | 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049988-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)








